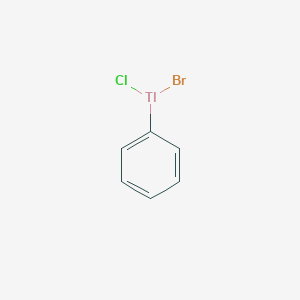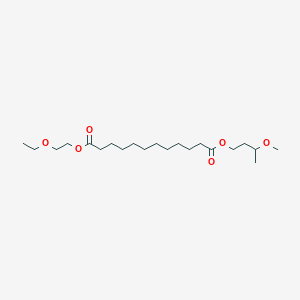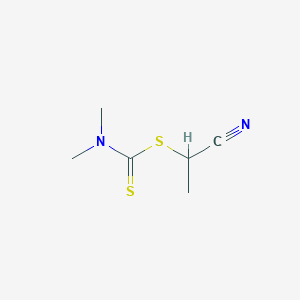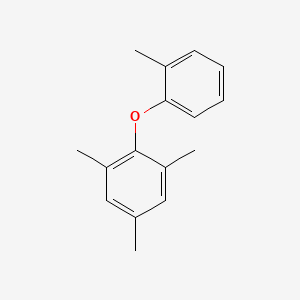![molecular formula C19H12ClNOS B14593083 4-Chloro-2-[5-(2-phenylethenyl)thiophen-2-yl]-1,3-benzoxazole CAS No. 61100-26-3](/img/structure/B14593083.png)
4-Chloro-2-[5-(2-phenylethenyl)thiophen-2-yl]-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-[5-(2-phenylethenyl)thiophen-2-yl]-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole core substituted with a thiophene ring and a phenylethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[5-(2-phenylethenyl)thiophen-2-yl]-1,3-benzoxazole typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[5-(2-phenylethenyl)thiophen-2-yl]-1,3-benzoxazole can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the thiophene ring.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorine atom can produce various substituted benzoxazole derivatives.
Scientific Research Applications
4-Chloro-2-[5-(2-phenylethenyl)thiophen-2-yl]-1,3-benzoxazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biological assays to investigate its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential as an anti-cancer or anti-inflammatory agent.
Industry: The compound’s unique structural properties make it useful in the development of new materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 4-Chloro-2-[5-(2-phenylethenyl)thiophen-2-yl]-1,3-benzoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation or modulate inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-Butylthiophene and 2-Octylthiophene share the thiophene ring structure and have similar applications in medicinal chemistry.
Benzoxazole Derivatives: Compounds such as 2-Phenylbenzoxazole and 2-Methylbenzoxazole share the benzoxazole core and are used in similar research contexts.
Uniqueness
4-Chloro-2-[5-(2-phenylethenyl)thiophen-2-yl]-1,3-benzoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiophene ring and a benzoxazole core makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
61100-26-3 |
|---|---|
Molecular Formula |
C19H12ClNOS |
Molecular Weight |
337.8 g/mol |
IUPAC Name |
4-chloro-2-[5-(2-phenylethenyl)thiophen-2-yl]-1,3-benzoxazole |
InChI |
InChI=1S/C19H12ClNOS/c20-15-7-4-8-16-18(15)21-19(22-16)17-12-11-14(23-17)10-9-13-5-2-1-3-6-13/h1-12H |
InChI Key |
RMZSHFLKDAPYJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(S2)C3=NC4=C(O3)C=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[4-(2,2-Dimethyl-1,3-dioxolan-4-yl)-3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-3-(propan-2-ylamino)butyl] phosphite](/img/structure/B14593014.png)




![2-Hexyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate](/img/structure/B14593032.png)
methanone](/img/structure/B14593036.png)



![N-(4-Fluorophenyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14593049.png)

